

physical and chemical properties of 1-Ethynyl-2,4-dimethylbenzene

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Compound of Interest

Compound Name: **1-Ethynyl-2,4-dimethylbenzene**

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Technical Guide: 1-Ethynyl-2,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of **1-Ethynyl-2,4-dimethylbenzene** (also known as 2,4-Dimethylphenylacetylene), a substituted aromatic alkyne. This guide includes key physicochemical data, detailed experimental protocols for its synthesis, and predicted spectroscopic characteristics to support its application in research and development.

Core Physical and Chemical Properties

1-Ethynyl-2,4-dimethylbenzene is an organic compound featuring a benzene ring substituted with one ethynyl and two methyl groups. Its properties are influenced by the aromatic system, the reactive terminal alkyne, and the steric and electronic effects of the methyl substituents.

Data Presentation: Physicochemical Properties

Quantitative data for **1-Ethynyl-2,4-dimethylbenzene** are summarized in the table below. Note that experimental values for properties such as boiling and melting points are not readily available in the cited literature; therefore, computationally predicted values are provided where necessary.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀	[1]
Molecular Weight	130.19 g/mol	[1]
IUPAC Name	1-ethynyl-2,4-dimethylbenzene	[1]
Synonyms	2,4-Dimethylphenylacetylene	[1]
CAS Number	16017-30-4	[1]
Canonical SMILES	CC1=CC(=C(C=C1)C#C)C	[1]
InChIKey	GMODJHLJRNXLMC-UHFFFAOYSA-N	[1]
Calculated XLogP3	2.9	[1]
Monoisotopic Mass	130.078250319 Da	[1]
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	

Experimental Protocols

The synthesis of **1-Ethynyl-2,4-dimethylbenzene** is reliably achieved through a two-step process involving a Sonogashira cross-coupling reaction followed by a deprotection step.[\[2\]](#)

Synthesis of 1-Ethynyl-2,4-dimethylbenzene

This protocol details the synthesis starting from 4-iodo-m-xylene and trimethylsilylacetylene (TMSA).

Step 1: Synthesis of ((2,4-Dimethylphenyl)ethynyl)trimethylsilane via Sonogashira Coupling

- Reaction Setup: In a suitable reaction flask, combine 4-iodo-m-xylene (1.0 mmol, 232.1 mg), trimethylsilylacetylene (1.1 mmol, 108 mg), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1 mol%, 7 mg), and Copper(I) Iodide (CuI, 1 mol%, 2 mg).[\[2\]](#)

- Solvent and Base: Add triethylamine (TEA, 8 mL) as the solvent and base.[2]
- Reaction Execution: Stir the mixture at room temperature for 2 hours.[2]
- Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup and Isolation: Upon completion, perform a standard aqueous workup. The crude product can be purified by column chromatography on silica gel to yield ((2,4-dimethylphenyl)ethynyl)trimethylsilane. A typical yield for this step is approximately 96%. [2]

Step 2: Deprotection to Yield **1-Ethynyl-2,4-dimethylbenzene**

- Reaction Setup: Dissolve the silylated product from Step 1 in methanol (7 mL).[2]
- Reagent Addition: Add potassium hydroxide (KOH, 120 mg) to the solution.[2]
- Reaction Execution: Stir the mixture for 3 hours at room temperature.[2]
- Workup and Isolation: Quench the reaction with water and extract the product with a nonpolar organic solvent, such as hexane. Dry the combined organic layers over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate under reduced pressure to afford the final product, **1-Ethynyl-2,4-dimethylbenzene**. A typical yield for this deprotection step is approximately 92%. [2]

Spectroscopic and Chemical Characterization

While experimental spectra for the final product are not provided in the cited sources, the expected characteristics can be predicted based on the known spectra of its direct trimethylsilyl-protected precursor and analogous chemical structures.

Predicted ^1H NMR Spectrum (CDCl_3 , 400 MHz)

- Aromatic Protons: Three signals are expected in the aromatic region ($\sim\delta$ 7.0-7.4 ppm). A singlet for the proton at C5 (between the methyl groups), and two doublets for the protons at C3 and C6, showing ortho-coupling. Based on the precursor, the C6 proton is expected around δ 7.34 (d), the C5 proton around δ 6.99 (s), and the C3 proton around δ 6.91 (d). [2]

- Acetylenic Proton: A sharp singlet for the terminal alkyne proton (-C≡C-H) is expected around δ 3.0-3.5 ppm.
- Methyl Protons: Two distinct singlets for the two non-equivalent methyl groups (-CH₃) are expected around δ 2.3-2.4 ppm.[2]

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

- Aromatic Carbons: Six signals are expected for the aromatic carbons. Based on the precursor, the quaternary carbons C1, C2, and C4 are predicted to appear at approximately δ 119.7, 140.3, and 138.3 ppm, respectively. The protonated carbons C3, C5, and C6 are expected around δ 126.1, 130.0, and 131.8 ppm.[2]
- Alkynyl Carbons: Two signals for the alkyne carbons (-C≡C-) are expected. The terminal, protonated carbon (C α) typically appears around δ 77-80 ppm, while the internal carbon attached to the benzene ring (C β) appears around δ 83-85 ppm.
- Methyl Carbons: Two signals for the methyl group carbons are anticipated around δ 20-22 ppm.[2]

Predicted Infrared (IR) Spectrum

- C-H (alkyne) Stretch: A sharp, characteristic absorption band is expected around 3300 cm⁻¹.
- C≡C (alkyne) Stretch: A weak to medium absorption band is expected in the range of 2100-2140 cm⁻¹.
- C-H (aromatic) Stretch: Absorption bands are expected just above 3000 cm⁻¹.
- C-H (alkyl) Stretch: Absorption bands are expected just below 3000 cm⁻¹.
- C=C (aromatic) Stretch: Peaks are expected in the 1450-1600 cm⁻¹ region.

Predicted Mass Spectrum (MS)

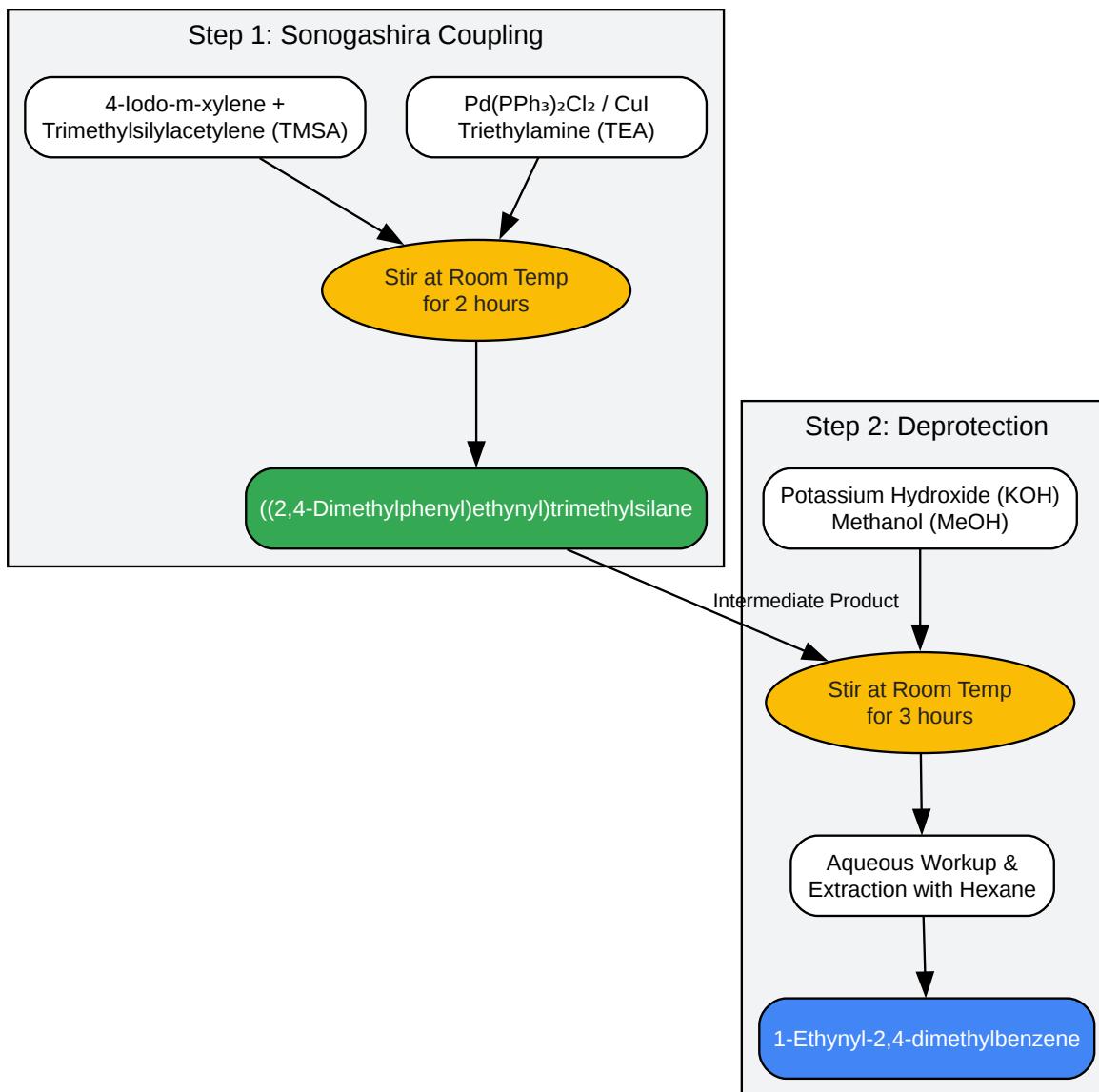
- Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 130.

- Fragmentation: A significant fragment corresponding to the loss of a methyl group ($[M-15]^+$) at $m/z = 115$ is expected, which is a common fragmentation pathway for methylated aromatic compounds.

Workflow and Pathway Visualization

As no specific signaling pathways involving **1-Ethynyl-2,4-dimethylbenzene** are documented, the following diagram illustrates the experimental workflow for its synthesis.

Synthesis of 1-Ethynyl-2,4-dimethylbenzene

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Caption: Experimental workflow for the two-step synthesis of **1-Ethynyl-2,4-dimethylbenzene**.

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References

- 1. rsc.org [rsc.org]
- 2. scispace.com [scispace.com]
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